[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polygalacin D2 is a saponin isolated from Platycodon grandiflorum . It is a natural product found in the plant and is used for scientific research .
Molecular Structure Analysis
The molecular formula of Polygalacin D2 is C63H102O32 . It has a molecular weight of 1371.46 . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical and Chemical Properties Analysis
Polygalacin D2 is a solid substance that should be stored at -20°C for long term (3 years) and 4°C for short term (2 years) . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique
Anti-Cancer Properties
Polygalacin D (PGD), a compound with a structure similar to the anticancer agent platycodin D, has been shown to have significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. PGD induces apoptosis and nuclear condensation, upregulates cleavage of apoptotic proteins, and suppresses the expression of the IAP family of proteins. Furthermore, PGD induces G0/G1-phase cell cycle arrest and inhibits the PI3K/Akt pathway, which is crucial for cell survival and growth (Seo et al., 2018).
Enzymatic Biotransformation
The β-glucosidase from Caldicellulosiruptor bescii has been used for the deglucosylation of platycoside E (PE) and platycodin D3 (PD3) into platycodin D (PD), increasing the total PD content to 48% (w/w). This process also involves the conversion of polygalacin D3 into polygalacin D (Kil et al., 2019).
Neuroprotective Effects
Polygalacic acid, derived from triterpenoid saponins of Polygala tenuifolia Willd, exhibits neuroprotective effects on scopolamine-induced cognitive dysfunction. This includes improving cholinergic system reactivity, reducing neuroinflammation, and ameliorating oxidative stress (Guo et al., 2016).
Anti-Inflammatory Activity
Polygalacin D and related saponins from Platycodon grandiflorum exhibit anti-inflammatory properties. They inhibit the activities of inducible nitric oxide synthase (iNOS) and cyclooxygenase II (COX-2) in RAW 264.7 macrophages, suppress the expression of pro-inflammatory cytokines, and reduce nuclear factor-kappaB (NF-kappaB) activity (Ahn et al., 2005).
Cytotoxic Effect on Tumor Cells
Polygalacin D2, isolated from Platycodon grandiflorum, exhibits significant inhibition on the proliferation of various human tumor cell lines, including non-small cell lung, ovary, melanoma, central nerve system, and colon cancer cells (Young Sup Kim et al., 2005).
Hemolytic and Adjuvant Activity
Saponins from Platycodon grandiflorum, including polygalacin D2, have been studied for their hemolytic activities and adjuvant potentials. These compounds showed significant promotion of immune responses and were assessed for their structure-function relationships in these activities (Sun et al., 2011).
Mécanisme D'action
While the specific mechanism of action for Polygalacin D2 is not provided in the sources retrieved, it is known that Polygalacin D, a related compound, has anticancer and anti-proliferative properties. It suppresses the expression of the IAP family of proteins including survivin, cIAP-1 and cIAP-2 and blocks the PI3K/Akt pathway by inhibiting the phosphorylation of GSK3β, Akt and the expression of PI3K .
Orientations Futures
While specific future directions for Polygalacin D2 are not mentioned in the sources retrieved, it is known that related compounds like Polygalacin D have been studied for their potential therapeutic effects in diseases like Alzheimer’s . This suggests that Polygalacin D2 may also have potential therapeutic applications that could be explored in future research.
Propriétés
Numéro CAS |
66663-92-1 |
---|---|
Formule moléculaire |
C63H102O32 |
Poids moléculaire |
1371.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O32/c1-24-44(90-50-42(79)45(29(70)20-84-50)91-55-48(81)62(83,22-67)23-86-55)39(76)41(78)51(87-24)93-47-35(72)28(69)19-85-54(47)95-56(82)63-13-12-57(2,3)14-26(63)25-8-9-33-58(4)15-27(68)49(59(5,21-66)32(58)10-11-60(33,6)61(25,7)16-34(63)71)94-53-43(80)46(37(74)31(18-65)89-53)92-52-40(77)38(75)36(73)30(17-64)88-52/h8,24,26-55,64-81,83H,9-23H2,1-7H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58-,59+,60+,61+,62+,63+/m0/s1 |
Clé InChI |
DSHSDWSTXKYPEQ-UDVDIBAVSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Numéros CAS associés |
66663-92-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.